molecular formula C13H19N3O2 B8574317 Methyl 3,5-diamino-4-piperidinobenzoate CAS No. 61544-87-4

Methyl 3,5-diamino-4-piperidinobenzoate

Cat. No.: B8574317
CAS No.: 61544-87-4
M. Wt: 249.31 g/mol
InChI Key: KXDARIRHTNMXDW-UHFFFAOYSA-N
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Description

Methyl 3,5-diamino-4-piperidinobenzoate is a chemical compound designed for research applications, particularly in medicinal chemistry and antibiotic discovery. It features a benzoate ester core functionalized with diamino and piperidino substituents. This structure is of significant interest for developing novel antibacterial agents. Compounds incorporating a 3,5-diamino-piperidine moiety have been investigated as synthetic mimetics of aminoglycoside antibiotics, which function by binding to the bacterial ribosomal decoding site and inhibiting protein translation . The presence of the piperidine group enhances the molecule's potential to interact with biological targets and improves its suitability as a building block in diversity-oriented synthesis for creating DNA-encoded libraries . Researchers can utilize this benzoate derivative as a key intermediate in synthesizing more complex molecules for high-throughput screening against various biological targets. It is supplied as a research chemical strictly for laboratory investigations. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

61544-87-4

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

methyl 3,5-diamino-4-piperidin-1-ylbenzoate

InChI

InChI=1S/C13H19N3O2/c1-18-13(17)9-7-10(14)12(11(15)8-9)16-5-3-2-4-6-16/h7-8H,2-6,14-15H2,1H3

InChI Key

KXDARIRHTNMXDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)N)N2CCCCC2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Benzoate Esters

Key Compound for Comparison: 2-Methylpropyl 3,5-diamino-4-methylbenzoate ()

Property Methyl 3,5-Diamino-4-Piperidinobenzoate (Inferred) 2-Methylpropyl 3,5-Diamino-4-Methylbenzoate ()
Molecular Formula C13H19N3O2 (estimated) C12H18N2O2
Molecular Weight ~249.32 g/mol 222.28 g/mol
LogP (Lipophilicity) ~2.5–3.0 (predicted) 3.13
PSA (Polar Surface Area) ~100–110 Ų (predicted) 78.34 Ų
Key Structural Features Piperidine substituent, methyl ester 4-methyl group, isobutyl ester

Analysis :

  • Lipophilicity : The piperidine group in the target compound likely reduces LogP compared to the 4-methyl substituent in ’s compound, as piperidine introduces polarity.
  • Ester Group : The methyl ester in the target compound vs. the isobutyl ester in ’s analog may alter metabolic stability, as smaller esters are typically more prone to hydrolysis .

Comparison with Pyridine Dicarbonitrile Derivatives

Key Compounds for Comparison: Methyl benzoate derivatives with thioether and cyano groups (e.g., Compound 26 in ).

Property This compound Compound 26 ()
Core Structure Benzoate Pyridine dicarbonitrile
Functional Groups Amino, piperidine, methyl ester Thioether, cyano, methyl benzoate
Molecular Weight ~249.32 g/mol ~400–450 g/mol (estimated from C19H16N4O2S)
Potential Applications Pharmacological intermediates Anticancer or antimicrobial agents (inferred from analogs)

Analysis :

  • Structural Complexity: Compound 26’s pyridine core and cyano groups introduce rigidity and electron-withdrawing effects, contrasting with the electron-rich benzoate core of the target compound.
  • Bioactivity: The amino and piperidine groups in the target compound may facilitate interactions with biological targets (e.g., enzymes or receptors), while the thioether and cyano groups in Compound 26 could enhance binding specificity .

Comparison with Fatty Acid and Diterpenoid Methyl Esters

Key Compounds for Comparison: Sandaracopimaric acid methyl ester (–2), trans-13-octadecenoic acid methyl ester ().

Property This compound Sandaracopimaric Acid Methyl Ester Trans-13-Octadecenoic Acid Methyl Ester
Core Structure Aromatic benzoate Diterpenoid Unsaturated fatty acid
Functional Groups Amino, piperidine, methyl ester Carboxylic acid methyl ester Unsaturated hydrocarbon, methyl ester
Molecular Weight ~249.32 g/mol ~332.5 g/mol (C21H32O2) ~296.5 g/mol (C19H36O2)
LogP ~2.5–3.0 ~6.0–7.0 ~6.5–7.5

Analysis :

  • Lipophilicity: The target compound’s LogP is significantly lower than diterpenoid or fatty acid esters due to its polar substituents.
  • Biological Roles: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) are often involved in plant defense mechanisms, while fatty acid esters serve as energy reservoirs.

Preparation Methods

Nucleophilic Aromatic Substitution with Piperidine

A common approach to introducing the piperidine group involves nucleophilic aromatic substitution (NAS) on a pre-functionalized benzoate derivative. For example, methyl 4-bromo-3,5-dinitrobenzoate serves as a precursor, where the bromine atom at the 4-position is displaced by piperidine under basic conditions.

Procedure :

  • Methyl 4-bromo-3,5-dinitrobenzoate is synthesized via nitration and esterification of 4-bromobenzoic acid.

  • The bromine atom undergoes substitution with piperidine in dimethylformamide (DMF) at 80–100°C, catalyzed by Cu₂O.

  • The nitro groups at the 3- and 5-positions are reduced to amines using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄HCO₂/Pd-C).

Key Data :

StepReagents/ConditionsYieldReference
NASPiperidine, Cu₂O, DMF, 80°C85%
ReductionH₂ (50 psi), 10% Pd-C, EtOH92%

Direct Amination via Buchwald-Hartwig Coupling

Transition-metal-catalyzed amination offers a regioselective route to install amino groups. This method avoids harsh reduction steps by directly coupling amines to halogenated precursors.

Procedure :

  • Methyl 3,5-dibromo-4-piperidinobenzoate is prepared via NAS as in Section 1.1.

  • Palladium-catalyzed coupling with ammonia or protected amines (e.g., Boc-NH₂) introduces the amino groups.

Example :

  • Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in dioxane at 100°C, the dibromo intermediate reacts with aqueous ammonia to yield the diamino product.

Advantages :

  • Avoids nitro reduction steps.

  • Enables use of protecting groups (e.g., Boc) for better selectivity.

Reductive Amination of Ketone Intermediates

A two-step reductive amination strategy is effective for introducing both piperidine and amino groups.

Procedure :

  • Methyl 4-oxo-3,5-dinitrobenzoate is synthesized via Friedel-Crafts acylation.

  • Reductive amination with piperidine and NaBH₃CN installs the piperidine moiety.

  • Nitro groups are reduced to amines as in Section 1.1.

Key Insight :

  • The ketone intermediate allows selective installation of piperidine without competing side reactions.

Protecting Group Strategies

Acetylation of Amino Groups

To prevent undesired side reactions during esterification or substitution, amino groups are often protected as acetamides.

Procedure :

  • 3,5-Diamino-4-piperidinobenzoic acid is treated with acetic anhydride to form the diacetylated derivative.

  • Esterification with methanol and H₂SO₄ yields the methyl ester.

  • Deprotection with HCl/MeOH restores the free amines.

Data :

Protection StepReagentsYield
AcetylationAc₂O, 100°C95%
Deprotection6M HCl, reflux88%

Boc Protection for Piperidine Nitrogen

The piperidine nitrogen can be protected with a tert-butoxycarbonyl (Boc) group to enhance solubility and reduce side reactions during amination.

Example :

  • Methyl 4-(N-Boc-piperidinyl)-3,5-dinitrobenzoate is synthesized via NAS using Boc-piperidine. After nitro reduction, the Boc group is removed with TFA.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
NAS + ReductionHigh regioselectivityRequires nitro reduction75–90%
Buchwald-HartwigDirect aminationCostly catalysts60–80%
Reductive AminationAvoids harsh conditionsMulti-step synthesis70–85%

Industrial-Scale Considerations

For large-scale production, the NAS route (Section 1.1) is preferred due to its simplicity and high yields. Key optimizations include:

  • Solvent Recycling : DMF recovery via distillation reduces costs.

  • Catalyst Reuse : Cu₂O can be recycled up to five times without significant activity loss.

  • Continuous Hydrogenation : Flow reactors improve safety and efficiency in nitro reductions .

Q & A

Q. How do crystallographic studies inform the conformational flexibility of the piperidine ring in this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction. Analyze torsion angles to determine chair vs. boat conformations. Data from 4-(4-bromobenzoyl)piperidine hydrochloride (chair conformation, θ = 54°) suggest similar rigidity .

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